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molecular formula C10H10N4O2S B8535358 2-[2-methylsulfanyl-4-(tetrazol-1-yl)phenyl]acetic acid

2-[2-methylsulfanyl-4-(tetrazol-1-yl)phenyl]acetic acid

Cat. No. B8535358
M. Wt: 250.28 g/mol
InChI Key: DSRQRHJUUXSKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056859B2

Procedure details

A solution of [4-amino-2-(methylsulfanyl)phenyl]acetic acid (200 mg, 1 mmol) and triethyl orthoformate (451 mg, 3 mmol) in 10 mL of HOAc was added sodium azide (99 mg, 1.5 mmol), and the mixture was heated to 100° C. for 3 hours. The reaction mixture was cooled to ambient temperature. The solvent was removed under vacuum. The residue was dissolved in EtOAc, washed with water, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by preparative TLC to give [2-(methylsulfanyl)-4-(1H-tetrazol-1-yl)phenyl]acetic acid.
Name
[4-amino-2-(methylsulfanyl)phenyl]acetic acid
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
451 mg
Type
reactant
Reaction Step One
Quantity
99 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[C:4]([S:12][CH3:13])[CH:3]=1.[CH:14](OCC)(OCC)OCC.[N-:24]=[N+:25]=[N-:26].[Na+]>CC(O)=O>[CH3:13][S:12][C:4]1[CH:3]=[C:2]([N:1]2[CH:14]=[N:26][N:25]=[N:24]2)[CH:7]=[CH:6][C:5]=1[CH2:8][C:9]([OH:11])=[O:10] |f:2.3|

Inputs

Step One
Name
[4-amino-2-(methylsulfanyl)phenyl]acetic acid
Quantity
200 mg
Type
reactant
Smiles
NC1=CC(=C(C=C1)CC(=O)O)SC
Name
Quantity
451 mg
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
99 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative TLC

Outcomes

Product
Name
Type
product
Smiles
CSC1=C(C=CC(=C1)N1N=NN=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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